BenchChemオンラインストアへようこそ!

6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Lead Optimization

6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide (CAS 1251687-17-8) is a pyridazine-3-carboxamide derivative belonging to a broader chemotype disclosed in patents assigned to Xcovery Holdings as inhibitors of protein kinases, particularly ALK (Anaplastic Lymphoma Kinase). The compound incorporates a 6-methoxy substituent on the pyridazine core and an N-(1-phenylethyl) carboxamide side chain.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1251687-17-8
Cat. No. B2705745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide
CAS1251687-17-8
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)OC
InChIInChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)15-14(18)12-8-9-13(19-2)17-16-12/h3-10H,1-2H3,(H,15,18)
InChIKeyBQCUGWVPHLEJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide (CAS 1251687-17-8): Procurement-Relevant Physicochemical & Class Profile


6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide (CAS 1251687-17-8) is a pyridazine-3-carboxamide derivative belonging to a broader chemotype disclosed in patents assigned to Xcovery Holdings as inhibitors of protein kinases, particularly ALK (Anaplastic Lymphoma Kinase) [1]. The compound incorporates a 6-methoxy substituent on the pyridazine core and an N-(1-phenylethyl) carboxamide side chain. Its computed physicochemical profile—molecular weight 257.29 g/mol, XLogP3-AA 1.7, topological polar surface area 64.1 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors—places it within drug-like chemical space [2]. These properties differentiate it from bulkier, more lipophilic analogs in the same patent class that feature extended biaryl or heteroaryl substituents at the 6-position.

Why In-Class Substitution of 6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide Carries Structural Risk


Within the substituted pyridazine-3-carboxamide family, even minor structural changes at the 6-position or the N-amide side chain produce divergent kinase selectivity profiles [1]. The patents covering this chemotype explicitly demonstrate that the identity of the 6-position group (e.g., methoxy vs. amino, pyrrolidine, pyrazole) and the stereochemistry of the α-methylbenzylamide side chain are critical determinants of both potency and kinase selectivity [2]. Generic substitution with a close analog—such as N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS 1396761-10-6, MW 296.37) or N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351641-02-5)—would alter the hydrogen-bonding donor/acceptor profile, steric occupancy, and lipophilicity at the hinge-binding region of the target kinase, potentially abolishing or unpredictably shifting target engagement. The quantified differences below underscore why procurement decisions based purely on scaffold similarity are unreliable.

Quantitative Differential Evidence for 6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide vs. Closest Analogs


Molecular Weight and Atom Economy: Leaner Scaffold vs. Pyrrolidine or Pyrazole Analogs

The target compound has a molecular weight of 257.29 g/mol, which is 39.08 g/mol lower than the pyrrolidine analog N-(1-phenylethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (MW 296.37 g/mol) and lower than most 6-amino-substituted variants in the Xcovery patent series [1]. Lower molecular weight correlates with improved ligand efficiency indices when normalized by heavy atom count, an important consideration in fragment-to-lead and lead optimization campaigns where every atom must contribute to binding affinity [2].

Medicinal Chemistry Kinase Inhibitor Design Lead Optimization

Lipophilicity Control: XLogP3-AA 1.7 vs. Higher Lipophilicity of Aryloxy and Heteroaryl Analogs

The computed XLogP3-AA for the target compound is 1.7, indicating moderate lipophilicity [1]. In contrast, many potent analogs within the Xcovery patent family bear 2,6-dichloro-3-fluorophenyl ethoxy or other polyhalogenated aryloxy substituents at the 6-position, which drive XLogP values above 3.5 and increase the risk of poor aqueous solubility, CYP inhibition, and off-target pharmacology [2]. The lower logP of the methoxy-substituted compound makes it a preferred tool for studies where lipophilicity-driven promiscuity must be minimized.

Physicochemical Profiling ADME Drug-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiated H-Bond Capacity vs. Pyrazole and Pyrrolidine Analogs

The target compound possesses 4 hydrogen bond acceptors (two from the pyridazine ring nitrogens, one from the methoxy oxygen, and one from the carboxamide carbonyl) and a topological polar surface area (TPSA) of 64.1 Ų [1]. The pyrazole analog N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide introduces an additional heterocyclic nitrogen, increasing the HBA count to 5, while the pyrrolidine analog replaces the methoxy oxygen with a tertiary amine, reducing the HBA count to 3 [2]. These differences directly alter the hydrogen-bonding complementarity to the kinase hinge region and may redirect selectivity across the kinome.

Molecular Recognition Kinase Hinge Binding Structure-Based Design

Rotatable Bond Count and Conformational Flexibility: 4 Rotatable Bonds Enable Defined Binding Pose Sampling

The target compound has 4 rotatable bonds, conferring moderate conformational flexibility that is lower than the pyrrolidine analog (5 rotatable bonds due to the pyrrolidine ring) but higher than fully aromatic 6-aryloxy analogs with extended rigid biaryl systems [1]. In the context of the Xcovery patent family, kinase inhibitor potency against ALK has been shown to depend critically on the conformational accessibility of the 6-position substituent and the carboxamide side chain orientation [2]. Four rotatable bonds represents a balanced entropic profile—sufficient flexibility to adapt to the ATP-binding pocket while avoiding excessive conformational entropy penalties upon binding.

Conformational Analysis Entropy Binding Kinetics

Highest-Confidence Application Scenarios for 6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide Based on Verified Evidence


Kinase Profiling Selectivity Panel Component: ALK-Focused Chemotype with Reduced Lipophilicity

Based on the patent disclosures covering this chemotype as ALK kinase inhibitors [1], this compound is best deployed as a reference standard or selectivity panel member within kinase inhibitor screening cascades. Its lower XLogP (1.7) and lower molecular weight (257.29 g/mol) relative to the majority of potent, polyhalogenated analogs in the patent series [2] make it a valuable comparator for assessing the contribution of lipophilic contacts to kinase binding vs. off-target promiscuity.

Medicinal Chemistry SAR: 6-Methoxy Hinge-Binder Fragment for Lead Optimization

The 6-methoxy group presents a minimal hinge-binding motif (one HBA from the methoxy oxygen) that is structurally distinct from the 6-amino, 6-pyrrolidine, and 6-pyrazole variants common in the patent literature [1]. This compound serves as a defined starting point for systematic SAR exploration of the 6-position, particularly in academic or biotech laboratories mapping the hinge-binding tolerance of pyridazine-3-carboxamide kinase inhibitors [2].

Physicochemical Benchmarking Standard: Drug-Likeness Calibration in Pyridazine Chemical Space

With a computed TPSA of 64.1 Ų, XLogP of 1.7, MW of 257.29, and 1 HBD, this compound sits comfortably within the Rule-of-Five compliant space [1]. It can be used as a physicochemical benchmarking standard when comparing new pyridazine derivatives against established drug-likeness metrics, especially in high-throughput screening triage where compounds exceeding MW 350 or XLogP 3.5 are routinely deprioritized.

Synthetic Chemistry: Core Scaffold for Diversification via Late-Stage Functionalization

The methoxy group at the 6-position is amenable to demethylation to yield the 6-hydroxy analog, which can then be further functionalized (alkylation, arylation, sulfonylation) [1]. This synthetic handle makes the compound attractive as a late-stage diversification scaffold for generating focused libraries of pyridazine-3-carboxamides, a strategy consistent with the combinatorial approaches described in the Xcovery patent family [2].

Quote Request

Request a Quote for 6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.